![molecular formula C18H19F2N3O4 B2898080 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034306-65-3](/img/structure/B2898080.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a 1,2,4-oxadiazol ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The presence of the difluorocyclohexyl group could potentially impart lipophilic properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. X-ray crystallography is a common method used to determine the 3D structure of organic compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the oxadiazole ring might undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and solubility would depend on the overall structure of the compound. For instance, the presence of the difluorocyclohexyl group might increase the lipophilicity of the compound .Applications De Recherche Scientifique
NMR Study of Oxadiazole Derivatives
Research on novel oxadiazole derivatives, including studies utilizing NMR techniques, has been conducted to understand the chemical structure and behavior of these compounds. For example, Li Ying-jun conducted an NMR study on a novel 1,3,4-oxadiazole derivative, showcasing the compound's structural determination through elemental analysis, IR, and NMR techniques. This highlights the application of such compounds in structural biology and chemistry research, providing insights into their molecular configuration and potential interactions (Li Ying-jun, 2012).
Anticonvulsant Evaluation
Derivatives of oxadiazole, such as those synthesized by Nath et al., have been evaluated for their anticonvulsant activities. These studies involve the design, synthesis, and pharmacological evaluation of compounds for potential therapeutic applications, particularly in the treatment of epilepsy. The research indicates the significant anticonvulsant activity of specific derivatives, underlining their potential as lead compounds in drug development (Nath et al., 2021).
Antibacterial Agents
The synthesis of oxadiazole derivatives as potential antibacterial agents has been a focus of several studies. For instance, Ramalingam et al. synthesized derivatives with significant antibacterial activity, indicating the potential of these compounds in developing new antibacterial drugs. Such research is crucial in the fight against antibiotic-resistant bacteria, highlighting the application of oxadiazole derivatives in medicinal chemistry and pharmaceutical research (Ramalingam et al., 2019).
Anti-inflammatory and Antimicrobial Activities
Studies on oxadiazole derivatives also extend to their anti-inflammatory and antimicrobial properties. Nikalje et al. synthesized novel compounds evaluated for anti-inflammatory activity using in vitro and in vivo models. Such research demonstrates the therapeutic potential of oxadiazole derivatives in treating inflammation-related conditions. Additionally, their evaluation for antimicrobial activity further underscores their utility in developing new antimicrobial agents (Nikalje et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O4/c19-18(20)5-3-12(4-6-18)17-22-16(27-23-17)9-21-15(24)8-11-1-2-13-14(7-11)26-10-25-13/h1-2,7,12H,3-6,8-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGOKLPQVFOPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)CC3=CC4=C(C=C3)OCO4)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
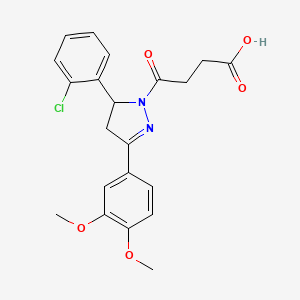
![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2897999.png)
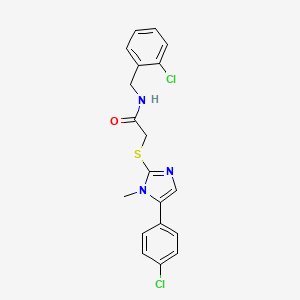
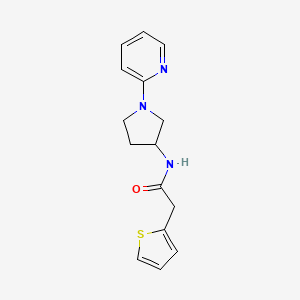
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide](/img/structure/B2898005.png)
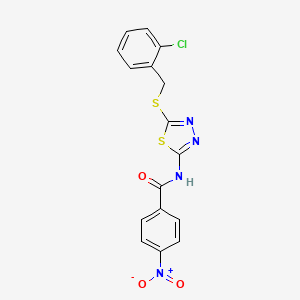
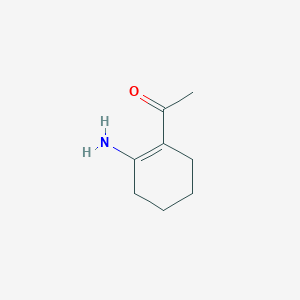


![3-(4-bromobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898015.png)
![1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropyloxolan-3-yl)urea](/img/structure/B2898016.png)
![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898018.png)
![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2898019.png)

